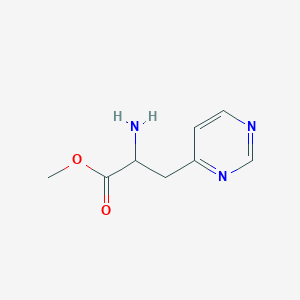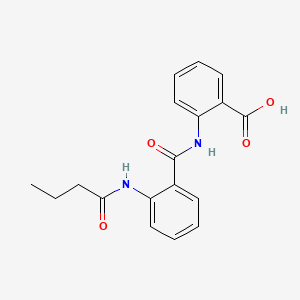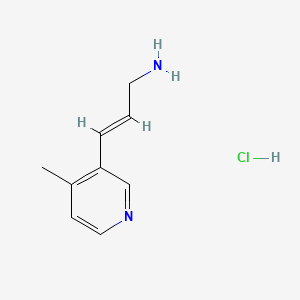
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are widely used in various fields due to their unique chemical properties and biological activities. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the prop-2-en-1-amine moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of arylboronic acids, palladium catalysts, and suitable solvents under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste . The use of continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyridine derivatives: Compounds such as 2-methylpyridine and 3-methylpyridine have similar structural features and are used in similar applications.
Uniqueness
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-8-4-6-11-7-9(8)3-2-5-10;/h2-4,6-7H,5,10H2,1H3;1H/b3-2+; |
InChIキー |
DZHDLFJGCXTBJJ-SQQVDAMQSA-N |
異性体SMILES |
CC1=C(C=NC=C1)/C=C/CN.Cl |
正規SMILES |
CC1=C(C=NC=C1)C=CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


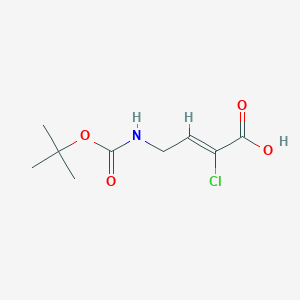
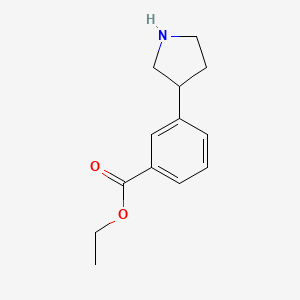
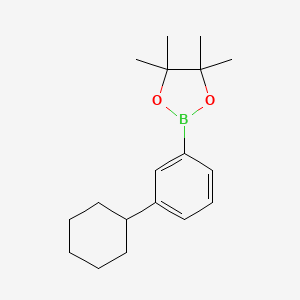
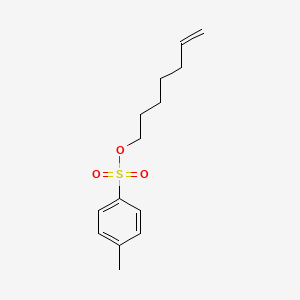
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)


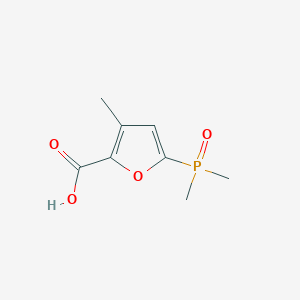
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
